5-Azidoisophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3600-77-9 |
|---|---|
Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-azidobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c9-11-10-6-2-4(7(12)13)1-5(3-6)8(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
VBYIQUXRWBDNSS-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)O)N=[N+]=[N-])C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N=[N+]=[N-])C(=O)O |
Other CAS No. |
3600-77-9 |
Synonyms |
5-azidoisophthalic acid |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 Azidoisophthalic Acid
Established Synthetic Routes and Precursors
The synthesis of 5-Azidoisophthalic acid (also known as 1,3-benzenedicarboxylic acid, 5-azido-) primarily relies on the transformation of commercially available precursors. The most common and well-documented methods involve the use of 5-aminoisophthalic acid and other substituted isophthalic acid analogues.
Preparation from 5-Aminoisophthalic Acid
The conversion of 5-aminoisophthalic acid to this compound is a standard and widely reported synthetic route. This process involves a two-step diazotization reaction followed by azidation.
The first step is the diazotization of 5-aminoisophthalic acid. This is typically achieved by reacting the amino compound with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5°C). This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).
In the second step, the resulting diazonium salt is treated with an azide (B81097) source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) displaces the diazonium group, leading to the formation of this compound. This reaction is also performed at low temperatures to ensure the stability of the diazonium intermediate. The final product precipitates from the reaction mixture and can be purified by filtration and recrystallization. The yield for this synthesis is reported to be as high as 83%.
A variation of this method involves the in-situ generation of the diazonium salt from 5-aminoisophthalic acid, which is then immediately used in a coupling reaction with other reagents to form azo dyes. While not a direct synthesis of this compound, this highlights the reactivity of the diazonium intermediate derived from 5-aminoisophthalic acid.
| Reagent | Role |
| 5-Aminoisophthalic Acid | Starting Material |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent |
| Hydrochloric Acid (HCl) | Acidic Catalyst |
| Sodium Azide (NaN₃) | Azide Source |
Conversion of Related Substituted Isophthalic Acid Analogues
While the direct conversion from 5-aminoisophthalic acid is the most prevalent method, other substituted isophthalic acid analogues can also serve as precursors. For instance, the synthesis can start from 5-nitroisophthalic acid. This involves an initial reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 5-aminoisophthalic acid. This reduction can be carried out using various reducing agents, such as sodium sulfide (B99878) or hydrogen gas with a palladium catalyst. Following the reduction, the resulting 5-aminoisophthalic acid is then converted to this compound using the diazotization and azidation sequence described previously.
Another approach involves the modification of other functional groups on the isophthalic acid ring. For example, derivatives of 5-hydroxyisophthalic acid can be synthesized and subsequently converted, although this is less common for the direct preparation of this compound itself. The key is the presence of a functional group that can be readily converted to the azide group, with the amino group being the most synthetically convenient.
Advanced Synthesis Strategies and Yield Enhancement
To improve the efficiency and applicability of this compound synthesis, researchers have explored advanced techniques, including solvothermal methods and principles of green chemistry.
Solvothermal Synthesis Techniques
Solvothermal synthesis is a method that employs solvents at temperatures above their boiling points, conducted in a closed system to generate high pressure. This technique has been extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) where this compound acts as a ligand.
In this context, this compound is reacted with various metal salts and sometimes auxiliary organic ligands in a suitable solvent, such as dimethylformamide (DMF). The mixture is then heated in a sealed container, leading to the crystallization of the desired coordination polymer. While this technique is primarily for the synthesis of materials using this compound, the principles can be applied to optimize the synthesis of the acid itself or its derivatives by influencing reaction kinetics and product crystallinity. For example, solvothermal conditions have been used to synthesize cobalt-based MOFs from this compound at 80°C for 48 hours.
| Technique | Description | Application |
| Solvothermal Synthesis | Reaction in a solvent at elevated temperature and pressure. | Synthesis of coordination polymers and MOFs using this compound as a ligand. |
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of this compound and its applications, green approaches are being explored. One notable "green" technique is the use of hand-grinding to reduce the particle size of coordination polymers synthesized from this compound, creating nanoscale materials without the use of additional solvents or energy-intensive equipment.
While the core synthesis of this compound from 5-aminoisophthalic acid involves reagents that are not inherently "green," efforts in the broader field focus on minimizing waste and using less hazardous solvents. For instance, the synthesis of certain azo dyes derived from 5-aminoisophthalic acid has been optimized to improve yields and reduce byproducts. The development of catalytic systems for reactions involving this compound derivatives also aligns with green chemistry principles by enabling reactions to occur under milder conditions with higher efficiency.
Derivatization of this compound
This compound is a versatile building block due to the presence of both carboxylic acid groups and a reactive azide group. This allows for a wide range of derivatization reactions to create more complex molecules and materials.
The azide group is particularly useful for "
Synthesis of Esters (e.g., Bis(n-hexadecyl) 5-azidoisophthalate)
The conversion of the carboxylic acid groups of this compound into esters is a fundamental transformation that modifies its solubility and reactivity, enabling its use in different solvent systems and subsequent reactions. The synthesis of long-chain alkyl esters, such as bis(n-hexadecyl) 5-azidoisophthalate, is particularly relevant for applications in materials science, where long alkyl chains can influence self-assembly and liquid crystalline properties. rsc.org
A common and effective method for this esterification, especially when dealing with acid-sensitive substrates or when seeking mild reaction conditions, is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This procedure involves the activation of the carboxylic acid groups by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (n-hexadecanol in this case) to form the desired ester. DMAP acts as a catalyst, accelerating the reaction. orgsyn.org
The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. The stoichiometry involves using an excess of the alcohol and coupling reagents to ensure complete conversion of both carboxylic acid groups. A significant advantage of this method is its high yield and the mild conditions, which preserve the integrity of the azide functional group. orgsyn.org The main byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.
Table 1: Representative Reaction Protocol for the Synthesis of Bis(n-hexadecyl) 5-azidoisophthalate
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Reactant Dissolution | This compound, n-hexadecanol, 4-dimethylaminopyridine (catalytic), in dry Dichloromethane (DCM) | To create a homogenous reaction mixture. |
| 2 | Coupling Agent Addition | Dicyclohexylcarbodiimide (DCC) added portion-wise at 0°C, then stirred at room temperature. | To activate the carboxylic acid groups for esterification. |
| 3 | Reaction Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of the starting material and formation of the product. |
| 4 | Byproduct Removal | Filtration | To remove the precipitated dicyclohexylurea (DCU). |
| 5 | Work-up & Purification | Washing with dilute acid and base, followed by column chromatography. | To remove unreacted starting materials, catalyst, and isolate the pure diester product. |
Preparation of Acid Chlorides (e.g., 5-azidoisophthaloyl dichloride)
The conversion of this compound to its corresponding diacid chloride, 5-azidoisophthaloyl dichloride, is a critical step for many of its applications, particularly in polymerization reactions. Acid chlorides are significantly more reactive than carboxylic acids and are readily used in the synthesis of amides, esters, and other acyl derivatives. For instance, 5-azidoisophthaloyl dichloride is a key monomer in the preparation of aramids (aromatic polyamides) with thermally reactive azide groups that can be used for cross-linking. researchgate.net
The most common method for preparing acid chlorides from carboxylic acids is treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride), which are gaseous. ub.eduamazonaws.commasterorganicchemistry.com The reaction is typically performed by heating a suspension of this compound in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). amazonaws.com
An alternative route involves the use of other chlorinating agents like oxalyl chloride or solid phosgene (B1210022). The use of solid phosgene in a solvent like dichloromethane or chloroform, with a catalyst such as triethylamine (B128534) or pyridine (B92270), has also been reported for analogous compounds, providing high yields and purity. google.com Regardless of the specific reagent, the reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride product back to the carboxylic acid.
Table 2: Comparison of Synthetic Routes to 5-Azidoisophthaloyl Dichloride
| Method | Chlorinating Agent | Catalyst/Solvent | Typical Conditions | Yield | Ref. |
| Method A | Thionyl Chloride (SOCl₂) | Catalytic DMF / Reflux | Heating under reflux until the reaction mixture becomes a clear solution. | High | amazonaws.com |
| Method B | Solid Phosgene | Triethylamine / Dichloromethane | Batchwise addition of phosgene at 35-40°C, followed by reflux. | ~90% | google.com |
The synthesis of the precursor, this compound itself, typically starts from 5-aminoisophthalic acid. The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions (HCl) at 0°C. Subsequent treatment of the diazonium salt with sodium azide (NaN₃) results in the formation of this compound, which precipitates from the reaction mixture. ub.edu
Formation of Triazole-Containing Ligands
The azide group on the this compound framework is a gateway to the synthesis of triazole-containing molecules via cycloaddition reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". japsonline.comorganic-chemistry.org This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles by reacting an azide with a terminal alkyne. japsonline.com
Derivatives of this compound, such as its esters or amides, are ideal platforms for this transformation. For example, dimethyl 5-azidoisophthalate can undergo a Dimroth azide-enolate cycloaddition with ethyl acetoacetate (B1235776) to generate a triazole-containing tricarboxylate ligand. ub.edu More commonly, 5-azidoisophthaloyl dichloride is first reacted with amine- or alcohol-containing alkynes to generate a molecule bearing both the azide and alkyne functionalities, which can then be used in subsequent CuAAC reactions. Alternatively, the azide-functionalized core can be directly "clicked" with a separate alkyne-containing molecule. This strategy has been employed to create complex structures like lanthanide-appended rotaxanes, where the triazole ring serves as a stable, inert linker. amazonaws.com
The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270). The reaction proceeds under mild conditions, often in a mixture of solvents like water and t-butanol, and is known for its high yields and tolerance of a wide variety of functional groups. mdpi.comnih.gov This robust methodology allows for the modular construction of complex, multi-functional ligands for applications in coordination chemistry, materials science, and bioconjugation. ontosight.ai
Chemical Reactivity and Transformation Mechanisms
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, and 5-azidoisophthalic acid is a valuable building block for this reaction. ontosight.aiorganic-chemistry.org This reaction facilitates the formation of a stable triazole ring from an azide (B81097) and a terminal alkyne, a transformation noted for its high efficiency and specificity. organic-chemistry.orgnih.gov The CuAAC is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, with rate enhancements of 10⁷ to 10⁸. organic-chemistry.org This allows the reaction to proceed under mild conditions, including at room temperature and in aqueous solutions, and it is tolerant of a wide pH range (4 to 12) and various functional groups. organic-chemistry.org
The kinetics of the CuAAC reaction involving this compound derivatives have been shown to be rapid. For instance, in the context of post-synthetic modification of porous coordination cages, reactions utilizing this compound as a ligand were monitored by IR spectroscopy and demonstrated fast reaction times, often under 3 hours. rsc.org The efficiency of the CuAAC reaction is generally high, leading to excellent yields of the triazole product. nih.gov The reaction's robustness and high yields are maintained across a broad range of substrates and conditions. organic-chemistry.org In some systems, such as the CuI/DIPEA/HOAc catalytic system, high yields of up to 96% can be achieved in as little as 3 minutes. organic-chemistry.org
Table 1: Reaction Parameters for CuAAC with this compound Derivatives
| Parameter | Observation | Source(s) |
| Reaction Time | Typically < 3 hours for porous coordination cages. | rsc.org |
| Yield | Generally high to excellent. | nih.gov |
| Catalyst System | CuI/DIPEA/HOAc can achieve up to 96% yield in 3 minutes. | organic-chemistry.org |
| Monitoring | IR spectroscopy is a common method to track reaction progress. | rsc.org |
A key feature of the CuAAC reaction is its high regioselectivity. Unlike the uncatalyzed thermal cycloaddition which often yields a mixture of 1,4- and 1,5-disubstituted triazoles, the copper(I)-catalyzed version exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgnih.gov This specificity is a direct result of the copper-catalyzed mechanism, which proceeds through a distinct pathway involving copper acetylide intermediates. nih.gov This high degree of control over the product's regiochemistry is a significant advantage, particularly in applications where specific substitution patterns are crucial for function, such as in the synthesis of pharmaceuticals and materials. rsc.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) yield the opposite 1,5-disubstituted regioisomers. organic-chemistry.org
The active catalyst in CuAAC is the copper(I) ion. nih.gov This can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate (B8700270). rsc.orgnih.gov Alternatively, copper(I) salts like copper(I) iodide can be used directly. nih.gov To enhance the reaction and prevent catalyst degradation, ligands are often employed. These ligands can accelerate the reaction and protect sensitive biomolecules from oxidative damage by reactive oxygen species that can be generated under the reaction conditions. nih.gov
Several catalyst systems have been developed to optimize the CuAAC reaction. For example, a highly efficient system using CuI/DIPEA/HOAc has been reported to overcome drawbacks of the more common CuI/NR₃ systems. organic-chemistry.org In this system, acetic acid accelerates the conversion of copper-containing intermediates and buffers the basicity of DIPEA. organic-chemistry.org The choice of solvent can also be important, with nonpolar solvents like cyclohexane (B81311) and CH₂Cl₂ sometimes providing optimal results. organic-chemistry.org In the context of modifying robust structures like porous coordination cages, milder reaction conditions may be necessary to preserve the integrity of the framework. rsc.org For instance, while some cages are stable to standard Cu(II) sulfate and sodium ascorbate conditions, others may require freshly prepared CuI solutions in anhydrous acetonitrile (B52724) under air-free conditions. rsc.org
Table 2: Common Catalyst Systems and Conditions for CuAAC
| Catalyst System | Reducing Agent (if applicable) | Ligand (if applicable) | Solvent | Key Features | Source(s) |
| Cu(II) sulfate | Sodium ascorbate | Tris-(benzyltriazolylmethyl)amine (TBTA) or other accelerating ligands | Aqueous solutions, DMF | Common, mild conditions; ligand accelerates and protects. | rsc.orgnih.gov |
| CuI | N/A | DIPEA, Triethylamine (B128534) | Acetonitrile, DMF, CH₂Cl₂, Cyclohexane | Used directly; can be highly efficient, especially with additives. | rsc.orgnih.govorganic-chemistry.org |
| CuI/DIPEA/HOAc | N/A | DIPEA (as base and ligand) | CH₂Cl₂, Cyclohexane | Highly efficient, rapid reaction times, overcomes issues of CuI/NR₃ systems. | organic-chemistry.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Reactions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative to CuAAC. magtech.com.cnbiochempeg.com This reaction is a type of bioorthogonal chemistry, meaning it can occur in complex biological environments without interfering with native biochemical processes. nih.govmit.edu The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as a cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide. magtech.com.cnbiochempeg.com This eliminates the need for a toxic metal catalyst, making SPAAC particularly well-suited for in vivo applications. nih.gov
While there is extensive literature on SPAAC, specific studies detailing the reaction kinetics and efficiency of this compound itself in SPAAC are not as prevalent as for CuAAC. However, the principles of SPAAC are broadly applicable. The reaction rate is highly dependent on the structure of the strained alkyne. magtech.com.cn For example, dibenzocyclooctynes (DIBO) and their derivatives have been developed to have increased reactivity. nih.gov The reaction kinetics of SPAAC generally follow a second-order rate law. beilstein-journals.org
The utility of this compound as a building block in bioorthogonal chemistry extends beyond just SPAAC. The azido (B1232118) group is a key functional group for various bioorthogonal transformations, including the Staudinger ligation, which forms an amide bond from an azide and a phosphine. nih.gov The versatility of the azido group makes this compound a valuable component for designing modular platforms for applications like targeted drug delivery and multimodal imaging. nih.gov
Photochemical Transformations of the Azido Group
The azido group of this compound is photosensitive and can undergo various transformations upon irradiation with light. These photochemical reactions open up pathways to novel molecular structures that are not readily accessible through thermal reactions.
A significant photochemical transformation of aryl azides, including this compound, is their ring expansion to form azepines. researchgate.netresearchgate.net Irradiation of this compound can lead to the formation of 6-azepino[2,1-b]quinazolin-12-ones. researchgate.netresearchgate.net This transformation likely proceeds through the initial formation of a highly reactive nitrene intermediate upon photolysis of the azide. This singlet nitrene can then undergo ring expansion. spring8.or.jp The presence of electron-withdrawing groups, such as the carboxylic acids in this compound, can influence the course of these photochemical reactions. researchgate.netresearchgate.net
The photochemical conversion of the azido groups in a metal-organic framework (MOF) built from this compound has been studied. Irradiation of this MOF with UV light resulted in the conversion of the aryl azides to singlet aryl nitrenes. uab.cat For instance, irradiating a single crystal of a MOF containing this compound at 77 K for 40 minutes resulted in a 31% conversion, while irradiation for 24 hours in a different experiment yielded a 70% conversion. uab.cat These photochemical transformations within a crystalline solid-state material highlight the potential for creating new materials with altered properties through light induction.
Formation of Triplet Nitrenes and Ketenimines
The photochemistry of this compound is characterized by the light-induced decomposition of the azide group, leading to the formation of highly reactive intermediates. Upon irradiation, particularly with UV light (e.g., at 254 nm), the azide moiety loses a molecule of dinitrogen (N₂) to generate a singlet nitrene. researchgate.netresearchgate.net This species is highly unstable and can undergo several subsequent reactions.
One of the primary pathways for the singlet nitrene is intersystem crossing to the more stable triplet ground state, forming a triplet nitrene. researchgate.net Triplet nitrenes are known to be key intermediates in many aziridination reactions of alkenes. nih.gov Concurrently, the singlet nitrene can undergo rearrangement to form a ketenimine through a benzazirine intermediate. researchgate.net The rearrangement from the benzazirine to the ketenimine can be exceptionally fast, even occurring in the dark at cryogenic temperatures for certain substituted phenyl azides. researchgate.net These intermediates, the triplet nitrene and the ketenimine, are crucial for the subsequent formation of stable products.
Table 1: Key Reactive Intermediates from Photolysis of Aryl Azides
| Intermediate | Formation Pathway | Key Characteristics |
| Singlet Nitrene | Direct product of N₂ extrusion from the photoexcited azide. | Highly reactive, electrophilic, short-lived. |
| Triplet Nitrene | Intersystem crossing from the singlet nitrene. | More stable than the singlet state, diradical character. researchgate.netnih.gov |
| Benzazirine | Cyclization of the singlet nitrene. | Strained three-membered ring intermediate. researchgate.net |
| Ketenimine | Rearrangement of the singlet nitrene, often via a benzazirine intermediate. | Involved in ring-expansion reactions. researchgate.net |
Mechanistic Investigations of Photoreactions
Mechanistic studies on the photoreactions of aryl azides, including derivatives like this compound, have utilized techniques such as ultrafast time-resolved infrared (IR) and UV-vis spectroscopy to observe the transient species involved. researchgate.net For substituted phenyl azides, the photolysis pathway is heavily influenced by the nature and position of the substituents on the aromatic ring.
Upon photolysis, this compound is known to yield complex heterocyclic products. For instance, irradiation of this compound can lead to the formation of 6-azepino[2,1-b]quinazolin-12-ones. researchgate.netresearchgate.net The proposed mechanism for the formation of these products involves the initial generation of the nitrene, which then likely undergoes ring expansion to a seven-membered ring ketenimine. Subsequent intermolecular reactions or intramolecular cyclizations lead to the final stable products. The presence of the two carboxylic acid groups on the isophthalate (B1238265) backbone significantly influences the reaction course and the structure of the resulting compounds. researchgate.net
Unlike some other aryl azides, which may yield azepines, the photoreaction of this compound demonstrates a more complex transformation, highlighting the role of the carboxyl substituents in directing the reaction pathways. researchgate.net
Table 2: Investigated Photoreaction Products of Substituted Phenyl Azides
| Starting Material | Key Products/Observations | Mechanistic Notes | Reference |
| This compound | 6-Azepino[2,1-b]quinazolin-12-ones | Formation pathway is discussed, involving complex rearrangements. | researchgate.netresearchgate.net |
| 2-Azidobenzoic acid | 3-Azepin-2-one monocarboxylic acids | Involves nitrene intermediate followed by ring expansion. | researchgate.netresearchgate.net |
| 4-Methoxycarbonylphenyl azide | Singlet nitrenes and ketenimines | Intermediates observed and characterized by time-resolved spectroscopy. | researchgate.net |
Coordination Chemistry of the Carboxylic Acid Moieties
Ligand Behavior in Metal Complexation
This compound is a versatile organic ligand, primarily due to its two carboxylate groups which can be deprotonated to form 5-azidoisophthalate (aip²⁻ or 5-AzIA²⁻). This dianion acts as an effective building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). jlu.edu.cn It has been successfully used to synthesize a variety of complexes with transition metals, including zinc(II), copper(II), cobalt(II), and manganese(II). jlu.edu.cnmdpi.comresearchgate.net
The ligand's utility extends to the formation of sophisticated supramolecular structures. For example, it has been employed in the solvothermal synthesis of zirconium-based porous coordination cages, where it acts as a bridging ligand to form stable, crystalline materials. rsc.org The presence of the azide group offers an additional functional handle for post-synthetic modification via click chemistry, further enhancing its appeal in materials science. rsc.orgontosight.ai The combination of robust coordination via the carboxylates and the reactive potential of the azide makes this compound a valuable component in designing functional materials. researchgate.net
Coordination Modes and Geometries
The two carboxylic acid groups of the 5-azidoisophthalate ligand allow for a variety of coordination modes with metal centers, leading to diverse structural geometries. The carboxylate groups can bind to metal ions in several ways, including monodentate, bidentate chelating, and bridging fashions. mdpi.comresearchgate.net
In several documented coordination polymers, the 5-azidoisophthalate ligand bridges adjacent metal centers, forming extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. jlu.edu.cn For example, in complexes with Cu(II) and Co(II), the ligand has been observed to act as both a chelating and a monodentate bridging ligand. researchgate.net A common structural motif is the formation of an eight-membered ring through carboxylato bridges, denoted as [M₂(RCOO)₂]. researchgate.net The specific coordination mode adopted depends on factors such as the identity of the metal ion, the presence of auxiliary ligands, and the reaction conditions (e.g., solvent, temperature). jlu.edu.cn
Table 3: Examples of Coordination Polymers with 5-Azidoisophthalate Ligand
| Compound Formula | Metal Ion | Dimensionality | Coordination Features | Reference |
| {[Cu(μ‐5‐AzIA)(Py)₂]⋅[Cu(5‐AzIA)(Py)₂(H₂O)]}n | Cu(II) | Not specified | Serves as both chelating and monodentate bridging ligand. | researchgate.net |
| {[Co(μ‐5‐AzIA)₂(Py)₄]⋅[Co(5‐AzIA)(Py)₂]}n | Co(II) | Not specified | Forms eight-member carboxylato bridging rings. | researchgate.net |
| [{Zn(H₂O)₀.₅(N₃-ipa)(phen)}]n | Zn(II) | Not specified | Part of a series of five Zn(II) coordination polymers. | mdpi.com |
| Co(aip)(py)₃ | Co(II) | 1D Chain | Forms a 1D chain structure. | jlu.edu.cn |
| Co(aip)(4,4'-bipy) | Co(II) | 2D Layer | Forms a 2D layer structure. | jlu.edu.cn |
| Mn(aip)(4,4'-bipy) | Mn(II) | 2D Layer | Isostructural with the Co(II) analogue. | jlu.edu.cn |
Applications in Materials Science and Supramolecular Chemistry
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
5-Azidoisophthalic acid (H₂N₃-ip) has emerged as a valuable building block in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The presence of two carboxylate groups allows for the formation of extended network structures through coordination with metal ions, while the azide (B81097) (-N₃) moiety serves as a highly versatile functional group. This azide group is particularly significant as it can remain dormant during the initial framework synthesis and later be activated for post-synthetic modification, most notably through the azide-alkyne "click" reaction. This dual functionality enables the design of complex materials with tailored properties and functionalities.
The design of MOFs and CPs using this compound is centered on its role as a multitopic linker. The carboxylate groups, typically deprotonated in situ, coordinate to metal centers to form the primary structure, while the azide group at the 5-position projects into the pores or onto the surface of the resulting framework. This strategic placement makes the azide group accessible for subsequent chemical transformations.
The synthesis of these materials is generally achieved under solvothermal conditions, where a mixture of a metal salt and this compound is heated in a suitable solvent system, often containing N,N-dimethylformamide (DMF). The choice of metal ion, solvent, temperature, and the presence of ancillary ligands (secondary organic linkers) can significantly influence the final structure and dimensionality of the product.
Beyond its direct use, this compound is a key precursor for creating more complex, multi-functional ligands. Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, it can be combined with various alkyne-containing molecules to synthesize a wide array of triazole-containing dicarboxylate ligands. rsc.org These new, larger ligands can then be used to construct MOFs with different topologies and pore environments than those accessible from the original azido-linker. rsc.org
The coordination of 5-azidoisophthalate (N₃-ip²⁻) with different metal centers, often in the presence of ancillary N-donor ligands, leads to a variety of structural dimensionalities. The interplay between the coordination preferences of the metal ion and the geometry of the organic linkers dictates the final topology of the framework.
One-dimensional coordination polymers can be synthesized using this compound. For instance, the reaction of cobalt(II) with H₂N₃-ip in the presence of pyridine (B92270) (py) as an ancillary ligand yields a 1D chain structure with the formula Co(N₃-ip)(py)₃. rsc.org In this compound, the cobalt centers are linked by the carboxylate groups of the N₃-ip²⁻ ligands to form an extended chain, while the pyridine molecules occupy the remaining coordination sites on the metal ion. These chains are arranged in the crystal lattice through non-covalent interactions.
The dimensionality of the framework can be extended from 1D to 2D by selecting appropriate ancillary ligands that can bridge between the 1D chains. When longer, ditopic N-donor ligands such as 4,4'-bipyridine (B149096) (4,4'-bipy), 1,2-bis(4-pyridyl)ethane (B167288) (bpa), or 1,2-bis(4-pyridyl)ethene (bpe) are used, they can link the metal centers in a second dimension, resulting in the formation of 2D sheets or networks. csic.es
Several 2D coordination polymers have been successfully synthesized and structurally characterized. These examples demonstrate how the choice of metal and ancillary ligand influences the final structure. The structural analyses show that these compounds crystallize in the monoclinic system, forming layered networks. csic.es
| Compound Formula | Metal Ion | Ancillary Ligand | Crystal System | Space Group | Dimensionality |
|---|---|---|---|---|---|
| Co(N₃-ip)(4,4'-bipy) | Cobalt(II) | 4,4'-bipyridine | Monoclinic | C2/m | 2D Network |
| Mn(N₃-ip)(4,4'-bipy) | Manganese(II) | 4,4'-bipyridine | Monoclinic | C2/m | 2D Network |
| Zn₂(N₃-ip)₂(bpa)₂·2H₂O | Zinc(II) | 1,2-bis(4-pyridyl)ethane | Monoclinic | P2₁/n | 2D Network |
| Cd(N₃-ip)(bpe)·3H₂O | Cadmium(II) | 1,2-bis(4-pyridyl)ethene | Monoclinic | P2₁/c | 2D Network |
While 1D and 2D structures have been successfully synthesized using this compound with ancillary ligands, the direct synthesis of robust, porous 3D frameworks solely from this linker is less commonly documented. Achieving 3D connectivity generally requires linkers with higher connectivity or specific geometric arrangements that favor the extension of the network in three dimensions. Often, 3D frameworks based on isophthalate (B1238265) derivatives are constructed using more complex ligands derived from the parent molecule or by employing metal clusters as secondary building units (SBUs) that offer more points of extension. rsc.orgresearchgate.net For example, other 5-substituted isophthalic acids, such as those with hydroxymethyl or amino-tetrazole groups, have been shown to form 3D frameworks. nih.gov
The synthesis of discrete, 0D structures like metal-organic cages is another area of supramolecular chemistry. These structures are typically formed when the directionality of the ligands and coordination geometry of the metal ions favor the formation of a closed, finite structure rather than an extended polymer. While there are methods to create cages from 3D MOFs via bond cleavage, the direct assembly of a cage using this compound has not been prominently reported in the literature reviewed. csic.es
The most significant advantage of incorporating this compound into MOF structures is the potential for post-synthetic modification (PSM). PSM allows for the chemical functionalization of a pre-synthesized MOF, enabling the introduction of functionalities that might not be stable under the initial MOF synthesis conditions. mdpi.comconsensus.app The azide group is an ideal handle for PSM due to its high stability and specific reactivity.
The primary reaction used for modifying azide-tagged MOFs is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". nih.gov This reaction involves the coupling of the azide group on the MOF linker with an alkyne-containing molecule to form a stable 1,2,3-triazole ring. This transformation can be catalyzed by copper(I) ions (CuAAC) or, to avoid potentially cytotoxic metal catalysts, can be performed using a strained alkyne in a strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netrsc.org
This PSM strategy has been demonstrated effectively on MOF thin films and bulk crystalline materials. researchgate.netrsc.org For example, a layered amino-functionalized MOF can be converted to an azide-functionalized framework, which is then exfoliated into nanosheets. These nanosheets, bearing accessible azide groups on their surface, can be further functionalized with various alkyne-containing molecules, such as fluorescent dyes, via click chemistry. rsc.org This process allows for precise control over the surface chemistry and properties of the material while maintaining the underlying framework structure. rsc.orgresearchgate.net The ability to "click" new functional groups onto the framework after its construction opens up a vast design space for creating highly functional materials for applications in sensing, catalysis, and separations. nih.gov
Functional Properties of this compound-Based MOFs/CPs
The specific structure and chemical environment within MOFs and CPs built from this compound and its derivatives give rise to a range of functional properties. These properties are actively being researched for various technological applications.
MOFs and CPs constructed from 5-substituted isophthalic acids often exhibit interesting photoluminescent properties. The luminescence can originate from the organic linker itself (ligand-based luminescence), from the metal ions (metal-based luminescence), or from a combination of both through ligand-to-metal charge transfer. scientificarchives.com The emission properties are highly tunable based on the choice of the metal center and the functional group at the 5-position of the isophthalate ligand.
For example, zinc-based coordination polymers synthesized with different 5-functionalized isophthalic acids display distinct luminescence emission curves. researchgate.net Similarly, dysprosium-based MOFs using the related 5-aminoisophthalic acid ligand show intense photo-luminescence in the solid state at room temperature. mdpi.com The inherent luminescence of these materials is foundational for their use in chemical sensing applications. rsc.org
| Framework Name/Composition | Ligand | Metal Ion | Excitation λ (nm) | Emission λ (nm) | Reference |
|---|---|---|---|---|---|
| [Zn₂(OH)(TZI)(2,2′-bpy)]·H₂O | 5-(1H-tetrazol-5-yl)isophthalic acid | Zn(II) | 365 | 435 | rsc.org |
| [Zn₂(OH)(TZI)(phen)]·2H₂O | 5-(1H-tetrazol-5-yl)isophthalic acid | Zn(II) | 380 | 448 | rsc.org |
| [Zn₂(OH)(TZI)(4,4′-bpy)₀.₅] | 5-(1H-tetrazol-5-yl)isophthalic acid | Zn(II) | 365 | 422 | rsc.org |
| Dy-MOF (Compound 2) | 5-aminoisophthalic acid | Dy(III) | - | Intense solid-state luminescence | mdpi.com |
The porous nature of MOFs makes them excellent candidates for gas storage and separation. rsc.org Coordination polymers based on 5-substituted isophthalate ligands have demonstrated notable capabilities in these areas. nih.govresearchgate.net The size and chemical nature of the pores, which can be tuned by the ligand design, determine which gas molecules can be adsorbed and how strongly they interact with the framework.
Research has shown that MOFs can exhibit high selectivity for certain gases. For instance, a copper-based MOF constructed from a 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid ligand showed commendable selectivity for carbon dioxide (CO₂) over methane (B114726) (CH₄). rsc.org This selectivity is crucial for applications such as natural gas purification and carbon capture. The performance of MOFs in gas separation can be based on several mechanisms, including molecular sieving (where pore size dictates which molecules can enter) and preferential adsorption (where the framework has a stronger chemical affinity for one type of gas molecule over another). researchgate.net
| Framework Name | Ligand | Gas Mixture | Selectivity | Key Finding | Reference |
|---|---|---|---|---|---|
| [Cu₁.₅(L)(H₂O)]·2H₂O | 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | CO₂/CH₄ | Commendable selectivity for CO₂ | The framework preferentially adsorbs CO₂ over CH₄. | rsc.org |
| MOF-5 | Terephthalic acid (related dicarboxylate) | CO₂/N₂ | >60 | Demonstrates high separation factor for CO₂/N₂ mixtures. | elsevierpure.comcapes.gov.br |
| MOF-5 | Terephthalic acid (related dicarboxylate) | CO₂/H₂ | ~5 | Shows selective permeation for CO₂ over H₂. | elsevierpure.comcapes.gov.br |
Coordination polymers derived from 5-substituted isophthalates have been investigated for their catalytic properties. nih.govresearchgate.net The metal nodes within the framework can act as active catalytic sites, while the porous structure allows for the diffusion of reactants and products.
Studies on MOFs with ligands similar to this compound have demonstrated catalytic activity in various reactions. For example, cobalt-based CPs constructed from 5-nitroisophthalic acid have been shown to be effective heterogeneous catalysts for the oxidative degradation of dyes like methylene (B1212753) blue. researchgate.net Furthermore, MOFs built with 5-(bis(4-carboxybenzyl)amino)isophthalic acid exhibit excellent photocatalytic activity for dye degradation under visible light irradiation. rsc.org These findings highlight the potential of these materials to serve as stable, recyclable catalysts for chemical transformations.
| Framework/Catalyst | Ligand | Reaction Catalyzed | Key Finding | Reference |
|---|---|---|---|---|
| Co(II)-CP | 5-nitroisophthalic acid | Oxidation of methylene blue | Demonstrates efficient heterogeneous catalytic activity. | researchgate.net |
| [Zn₂L]n, [Mn(H₂L)(H₂O)]n, etc. | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Photocatalytic dye degradation | Exhibits excellent photocatalytic activity under visible light. | rsc.org |
The luminescence of MOFs can be highly sensitive to the presence of external chemical species. When an analyte interacts with the framework, it can cause the luminescence to decrease ("quench") or, in some cases, increase ("enhance"). This phenomenon forms the basis of luminescent MOF sensors. beilstein-journals.org The quenching mechanism often involves photoinduced electron transfer (PET) or energy transfer between the analyte and the MOF. beilstein-journals.orgosti.gov
MOFs based on 5-substituted isophthalic acids have shown promise as selective chemical sensors. A Dysprosium-MOF with a 5-aminoisophthalic acid ligand demonstrated a fascinating sensory capacity where its luminescent signal changes depending on the solvent to which it is exposed. mdpi.com Another example is a Co(II)-CP based on 5-nitroisophthalic acid, which exhibits selective sensing toward Fe³⁺ ions through a significant luminescence quenching effect. researchgate.net The sensitivity and selectivity of these sensors can be tuned by modifying the framework's components.
| Framework | Ligand | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|---|
| Dy-MOF | 5-aminoisophthalic acid | Solvents | Variation of luminescent signal | mdpi.com |
| Co(II)-CP | 5-nitroisophthalic acid | Fe³⁺ ions | Luminescence quenching | researchgate.net |
| Tb-MOF | 5-sulfoisophthalic acid | 5-hydroxytryptamine (HT), 5-hydroxyindole-3-acetic acid (HIAA) | Luminescence quenching | nih.gov |
Magnetic Properties Investigations
This compound and its derivatives are instrumental in creating coordination polymers with interesting magnetic characteristics. The arrangement of metal centers, dictated by the geometry of the isophthalate ligand, and the nature of the bridging groups influence the magnetic coupling between paramagnetic ions.
Research has shown that coordination polymers synthesized using this compound (H2aip) and transition metals such as cobalt(II) and manganese(II) exhibit antiferromagnetic interactions. jlu.edu.cn Similarly, a chromium(III)-based metallogel derived from this compound also demonstrates antiferromagnetic behavior due to the interactions between the paramagnetic chromium ions. rsc.org In many cases, the azide group is converted in situ to a tetrazole ring, which then acts as a bridging ligand. For instance, manganese and cobalt-based MOFs synthesized with an in situ formed 5-(1H-tetrazol-5-yl)isophthalic acid ligand also display antiferromagnetic coupling between the metal centers. rsc.org These findings highlight the utility of 5-substituted isophthalates in the design of molecular materials with specific magnetic properties. nih.gov
| Compound/Material | Metal Center(s) | Key Finding | Reference |
|---|---|---|---|
| Coordination Polymers | Co(II), Mn(II) | Exhibits antiferromagnetic interactions between metal ions. | jlu.edu.cn |
| Cr-metallogel | Cr(III) | DC magnetic susceptibility data confirm the antiferromagnetic nature of the material. | rsc.org |
| Coordination Polymer (CP) 1 | Mn(II) | Shows antiferromagnetic coupling. | rsc.org |
| Coordination Polymer (CP) 3 | Co(II) | Exhibits antiferromagnetic coupling. | rsc.org |
Photothermal Effects in MOFs
Metal-organic frameworks have gained attention as potential agents for photothermal therapy, where light energy is converted into heat. This conversion is typically achieved by incorporating components that strongly absorb light, such as plasmonic metal nanoparticles or specific organic chromophores, into the MOF structure. nih.gov
While this compound is a versatile ligand for MOF construction, research directly demonstrating significant photothermal effects in MOFs based solely on this ligand is not yet prevalent. The primary role of the ligand is typically structural or as a platform for post-synthetic modification. However, its azide functionality offers a potential route to introduce photothermally active moieties into a MOF through click chemistry. Furthermore, MOFs built with this compound could be designed to encapsulate guest molecules or nanoparticles that provide the photothermal effect. The development of photoresponsive MOFs often relies on ligands that undergo photochemical transformations, such as azobenzenes or spiropyrans, to modulate material properties with light. mdpi.com The application of this compound in this specific area remains a field for future exploration.
Polymer Chemistry and Macromolecular Architectures
The dual functionality of this compound allows for its use as a specialty monomer in polymer synthesis, enabling the creation of functional and high-performance polymers.
Integration into Polymer Backbones
This compound, typically after conversion to its more reactive diacyl chloride form (5-azidoisophthaloyl dichloride), can be directly incorporated as a monomer in polycondensation reactions. A notable example is its use in the synthesis of aramid copolymers. By reacting 5-azidoisophthaloyl dichloride with diamine monomers like m-phenylenediamine, the azido-functionalized isophthalate unit becomes an integral part of the main polymer chain. google.com This process yields a polyamide backbone decorated with pendant azide groups, which are available for subsequent chemical modifications.
Preparation of Functionalized Polymers via Click Chemistry
The primary advantage of incorporating this compound into a polymer backbone is the introduction of the azide group (-N₃), a key functional handle for "click chemistry." Specifically, the azide group can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most efficient and widely used click reactions.
Polymers containing the 5-azidoisophthalate unit can be subjected to post-polymerization modification. By introducing various alkyne-functionalized molecules, a wide array of functionalities can be covalently attached to the polymer backbone under mild conditions. nih.govnih.gov This strategy allows for the synthesis of a library of functional polymers from a single parent polymer, enabling the tailoring of properties such as solubility, hydrophilicity, and biological activity. This versatile approach is used to functionalize polymer surfaces, nanoparticles, and bulk materials for diverse applications. scholaris.caresearchgate.net
Cross-linked Aramid Systems
Aramids, such as poly(m-phenylene isophthalamide), are high-performance polymers known for their exceptional thermal stability and mechanical strength. The properties of these materials can be further enhanced through cross-linking. The incorporation of this compound into the aramid backbone provides a latent cross-linking site. google.com
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 5-azidoisophthalic acid in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides information on the chemical environment and connectivity of atoms within the molecule.
In ¹H NMR spectroscopy of this compound, distinct signals corresponding to the aromatic protons and the acidic protons of the carboxyl groups are observed. When dissolved in deuterated dimethyl sulfoxide (B87167) ([D6]DMSO), the acidic protons of the carboxyl groups typically appear as a broad singlet at a significant downfield chemical shift, such as around δ = 11.09 ppm, due to their acidic nature and hydrogen bonding with the solvent. amazonaws.com The chemical shifts of the aromatic protons provide information about the electronic effects of the azide (B81097) and carboxylic acid substituents on the benzene (B151609) ring. researchgate.netrsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct resonances for the carboxyl carbons, the carbon atom attached to the azido (B1232118) group, and the other aromatic carbons, with their chemical shifts influenced by the electronegativity and resonance effects of the substituents. rsc.orgresearchgate.net
| Proton Type | Typical Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~11.09 (broad singlet) | [D6]DMSO | amazonaws.com |
| Aromatic (Ar-H) | Varies | [D6]DMSO | researchgate.net |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound. rsc.orgrsc.org These methods measure the absorption or scattering of light resulting from the vibrations of molecular bonds, such as stretching and bending. rsc.org Each functional group has a characteristic set of vibrational frequencies.
For this compound, the most prominent and diagnostic peaks in the IR spectrum are associated with the azide (–N₃) and carboxylic acid (–COOH) groups. The azide group gives rise to a strong, sharp absorption band corresponding to its asymmetric stretching vibration. rsc.org The carboxylic acid group is characterized by a strong absorption from the carbonyl (C=O) stretch and a very broad absorption from the hydroxyl (O–H) stretch.
The assignment of specific absorption bands to their corresponding vibrational modes is critical for a complete analysis. For this compound, the key assignments are well-established.
The asymmetric stretching vibration (νas) of the azide group (N≡N) consistently appears in a distinct region of the spectrum, typically around 2115-2122 cm⁻¹. rsc.orgrsc.org This peak is sharp and intense, making it an excellent diagnostic marker for the presence of the azide moiety. rsc.org Theoretical and experimental studies on other small azide-containing molecules confirm that this region is characteristic of the NNN asymmetric stretch. researchgate.net
The carbonyl (C=O) stretching vibration of the carboxylic acid groups is observed as a strong band around 1710-1720 cm⁻¹. rsc.orgrsc.org The position of this band can shift if the carboxylic acid is deprotonated or coordinated to a metal center. For instance, in a chromium(III)-based metallogel derived from this compound, this band shifts to 1710 cm⁻¹, indicating coordination. rsc.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric Stretch | Azide (–N₃) | 2115 - 2122 | rsc.orgrsc.org |
| Carbonyl Stretch | Carboxylic Acid (C=O) | 1710 - 1720 | rsc.orgrsc.org |
| O-H Stretch | Carboxylic Acid (O-H) | ~3000 (broad) | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.orgmsu.edu The wavelength of maximum absorption (λmax) is related to the structure of the molecule, particularly the presence of chromophores—light-absorbing groups, which in the case of this compound include the benzene ring, carboxylic acid groups, and the azide group, forming an extended conjugated system. libretexts.org The UV-Vis spectrum of the parent compound, isophthalic acid, shows absorption maxima at 210 nm and 228 nm. sielc.com The precise λmax values for this compound are dependent on the solvent and the electronic environment.
The photophysical properties of this compound and its derivatives have been investigated through steady-state absorption and fluorescence spectroscopy. researchgate.netnih.gov These studies reveal how the compound's ability to absorb and emit light is modulated by its environment. researchgate.netnih.gov For example, the interaction of this compound with biomimetic systems like cetyltrimethylammonium bromide (CTAB) and bovine serum albumin (BSA) has been explored to understand its binding characteristics. nih.gov Such studies compare the photophysical behavior of this compound with its derivatives, such as 5-amino isophthalic acid, to establish structure-property relationships. researchgate.netnih.gov The fluorescence properties, in particular, can be sensitive to the polarity of the local environment. nih.gov
X-ray Diffraction (XRD)
While obtaining single crystals of this compound itself can be challenging, its utility as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs) is well-documented. jlu.edu.cnresearchgate.netnih.gov The structures of these crystalline materials are routinely elucidated using single-crystal X-ray diffraction (SXRD). jlu.edu.cnresearchgate.netrsc.org
These studies reveal how the 5-azidoisophthalate dianion coordinates to various metal centers (e.g., Cu(II), Co(II), Mn(II), Zn(II)) through its carboxylate groups to form one-, two-, or three-dimensional networks. jlu.edu.cnresearchgate.netnih.gov The azide group often remains non-coordinated, available for post-synthetic modification or to influence the framework's properties. rsc.org SXRD analysis provides precise data on the crystal system, space group, and unit cell dimensions of these polymers, offering fundamental insights into their structure-property relationships. jlu.edu.cnresearchgate.net
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Co(aip)(py)₃ | Monoclinic | C2/c | jlu.edu.cn |
| Co(aip)(4,4'-bipy) | Monoclinic | C2/m | jlu.edu.cn |
| Mn(aip)(4,4'-bipy) | Monoclinic | C2/m | jlu.edu.cn |
| Mn(aip)(dptz) | Triclinic | P-1 | jlu.edu.cn |
| {[Cu(μ‐5‐AzIA)(Py)₂]⋅[Cu(5‐AzIA)(Py)₂(H₂O)]}n | Triclinic | P-1 | researchgate.net |
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and confirm the identity of this compound and its derivatives. The technique provides a precise mass-to-charge ratio (m/z) of ionized molecules, which is a fundamental characteristic of a compound. psu.edu For this compound (C₈H₅N₃O₄), high-resolution mass spectrometry provides an exact mass that can be compared to the theoretical value to confirm its elemental composition with high confidence. nih.gov
Key Mass Spectrometry Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | nih.gov |
| Molecular Weight | 207.14 g/mol | nih.gov |
| Exact Mass | 207.02800565 Da | nih.gov |
| Monoisotopic Mass | 207.028006 Da | chemspider.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules, including carboxylic acids and their derivatives. researchgate.netresearchgate.net It is frequently employed in the negative ion mode for acids, which readily form [M-H]⁻ ions. psu.edu ESI-MS is used to characterize the products of reactions involving this compound, such as in the formation of complex dendrimeric materials or metal-organic polyhedra (MOPs). uab.catgoogle.com For example, after performing "click" reactions on MOPs functionalized with the azide group from this compound, ESI-MS can confirm the successful covalent modification by detecting the mass of the new, larger product. uab.cat
Elemental Analysis
Elemental analysis is a fundamental technique used to provide quantitative determination of the elemental composition of a compound, primarily carbon (C), hydrogen (H), and nitrogen (N). velp.com For novel materials synthesized using this compound, such as coordination polymers and MOFs, elemental analysis is crucial for verifying that the empirical formula of the bulk synthesized product matches the one determined from structural models like single-crystal X-ray diffraction. jlu.edu.cnresearchgate.netresearchgate.net
The process typically involves combusting a small, precisely weighed sample of the material. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and measured, allowing for the calculation of the weight percentage of each element in the original sample. velp.com The experimental values are then compared with the calculated theoretical percentages based on the proposed chemical formula. A strong agreement between the found and calculated values provides powerful evidence for the purity and correct identification of the compound. jlu.edu.cnresearchgate.net
In the characterization of coordination polymers derived from this compound, elemental analysis is routinely reported alongside spectroscopic and diffraction data to provide a complete structural confirmation. jlu.edu.cnjlu.edu.cnresearchgate.net For example, the characterization of a zinc-based coordination polymer, [Zn₄L₂(OH)₂(H₂O)DMF₂]n, where the ligand L is derived from this compound, included elemental analysis to validate its composition. researchgate.net
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of materials containing this compound. jlu.edu.cngoogle.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, melting, and decomposition. For polymers containing the azide functional group, DSC is particularly important for identifying the exothermic decomposition of the azide group, which can be a highly energetic process. google.com In the study of aramid polymers functionalized with this compound, TGA and DSC were used to characterize their thermal properties, including weight loss temperatures and char yield, which are important indicators of fire resistance. google.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the properties of 5-azidoisophthalic acid and its derivatives. DFT calculations provide a balance between accuracy and computational cost, making them ideal for studying relatively large organic molecules.
Computational studies have been employed to decipher the ground-state structure-reactivity correlation of this compound. researchgate.netresearcher.life These calculations help in understanding how the geometric and electronic features of the molecule in its lowest energy state influence its chemical behavior. For instance, the spatial arrangement of the azido (B1232118) (-N₃) and carboxylic acid (-COOH) groups on the benzene (B151609) ring dictates its interaction with other molecules and its suitability as a ligand in coordination chemistry.
The non-coordinating nature of the azide (B81097) group, combined with the well-established coordination behavior of the carboxylate groups, makes this compound an ideal candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. jlu.edu.cn DFT studies can predict bond lengths, bond angles, and torsional angles, which are crucial for understanding how the molecule will orient itself when forming larger supramolecular structures. These theoretical insights into its structure are fundamental to its application as a linker in synthesizing novel materials, such as zinc(II) and cobalt(II) coordination polymers. jlu.edu.cnmdpi.com
The electronic properties of this compound are key to its functionality. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
For related isophthalic acid systems, DFT calculations have been used to create Density of States (DOS) diagrams, which show the composition and energy levels of the molecular orbitals. researchgate.netresearchgate.net This analysis reveals the contribution of different atomic orbitals to the frontier molecular orbitals (HOMO and LUMO), providing a detailed picture of the electronic distribution and identifying which parts of the molecule are most involved in electronic transitions. researchgate.netresearchgate.net For materials derived from this compound, such as a Cr(III)-metallogel, the calculated optical band gap (E_g) was found to be 3.44 eV, classifying it as a wide-bandgap semiconductor.
Table 1: Selected Quantum Chemical Properties
| Parameter | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap often implies higher reactivity. nih.gov |
| Density of States (DOS) | A diagram showing the distribution of molecular orbitals at different energy levels. | Provides insight into the electronic structure and the contribution of different atoms to the orbitals. researchgate.netresearchgate.net |
DFT calculations are instrumental in understanding the photophysical behavior of this compound. researchgate.net By calculating the energies required to promote an electron from a lower energy orbital to a higher one (excitation energies), researchers can predict the molecule's absorption and emission characteristics. researchgate.net
Studies on substituted isophthalic acids, including the 5-azido derivative, have shown that the nature and position of the substituent significantly modulate the photophysical properties. researchgate.net Computational analyses have established that the photophysical behavior of this compound is somewhat different from its 5-amino counterpart, highlighting the distinct electronic influence of the azide group. researchgate.net These theoretical predictions are crucial for designing molecules with specific fluorescence or phosphorescence properties for applications in sensors and bio-imaging.
Time-Dependent Density Functional Theory (TD-DFT)
To specifically investigate the excited-state properties of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. iitg.ac.inrsc.org While DFT is excellent for ground-state properties, TD-DFT allows for the accurate calculation of electronic transition energies, which correspond to the peaks observed in UV-visible absorption spectra. researchgate.net
For isophthalic acid and its derivatives, TD-DFT calculations have been performed to determine vertical excitation energies and oscillator strengths, which predict the intensity of absorption bands. researchgate.netbohrium.com This method is essential for interpreting experimental spectra and understanding the nature of the electronic transitions (e.g., π→π* or n→π*). By applying TD-DFT, researchers can simulate the electronic spectra and gain a deeper understanding of the factors controlling the photophysical properties of this compound, which is vital for its use in photosensitive materials. iitg.ac.inrsc.org
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.
In MEP analysis, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, MEP studies, alongside similar analyses on related compounds, reveal that the oxygen atoms of the carboxylic groups and the terminal nitrogen atom of the azide group are regions of high negative potential. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or metal centers in coordination complexes. researchgate.net
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. uobasrah.edu.iq Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters, such as polarizability (α) and the first hyperpolarizability (β), can be calculated to assess a molecule's potential as an NLO material. bohrium.comrsc.org
Theoretical studies on isophthalic acid and its derivatives have included the calculation of NLO properties. researchgate.netresearchgate.net These studies investigate how the introduction of different functional groups, such as the azido group, affects the molecular polarity and electronic structure, which in turn influences the NLO response. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common strategy for enhancing NLO properties. DFT calculations allow for the screening of potential NLO candidates like this compound before undertaking complex and time-consuming synthesis and experimental measurements. mdpi.com
Conformational Analysis and Intermolecular Interactions
Computational studies are instrumental in elucidating the conformational possibilities of the this compound molecule and the non-covalent interactions that dictate its assembly into larger structures. The molecule's geometry is defined by the orientation of its two carboxylic acid groups and the azido group relative to the benzene ring.
Table 1: Key Intermolecular Interactions Involving this compound
| Interaction Type | Participating Functional Groups | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Directs crystal packing and stabilizes supramolecular assemblies. | researchgate.netresearchid.co |
| Van der Waals Interactions | Entire molecule, especially the aromatic ring and azido group | Contributes significantly to the overall stability of the crystal lattice and plays a major role in host-guest interactions within MOFs. | researchid.coiitg.ac.in |
| π-π Stacking | Benzene ring | Aids in the formation of layered or stacked structures in coordination polymers. | researchid.co |
Simulations of Gas Sorption Mechanisms in MOFs
Metal-organic frameworks synthesized using this compound as an organic linker are of interest for gas storage and separation applications. iucr.org Computational simulations, particularly Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD), are powerful tools for investigating the mechanisms of gas sorption within the porous structures of these MOFs. nih.govrsc.orgacs.org
GCMC simulations are widely used to predict gas adsorption isotherms, heats of adsorption (Qst), and selectivity for different gas molecules at specific pressures and temperatures. acs.org These simulations provide atomistically detailed insights into the sorption mechanism by identifying the preferential binding sites for gas molecules within the MOF structure. acs.org For example, in studies of other MOFs, simulations have shown that open metal sites, functional groups on the linker, and specific pore geometries create energetically favorable pockets for gas molecules to adsorb. iucr.orgacs.org The functional groups of the linker can be tailored to create favorable interactions for desired gas molecules, enhancing both uptake and selectivity. nih.govrsc.org
Computational screening of large databases of hypothetical MOFs, including those with various functionalized linkers, allows for the identification of promising candidates for specific gas separation applications, such as CO2/CH4 or N2/H2 mixtures. nih.govchemrxiv.org These studies assess performance based on metrics like adsorption selectivity, working capacity, and regenerability. nih.gov Molecular dynamics simulations can further be used to study the diffusion of gases through the MOF channels and the structural flexibility of the framework during gas adsorption, a phenomenon known as "breathing". frontiersin.orgnih.gov While extensive simulation data specifically for this compound-based MOFs is not widely published in the provided results, the established computational methodologies are directly applicable and essential for designing and optimizing such materials for targeted gas separations. acs.orgrsc.org
Table 2: Overview of Computational Methods in Gas Sorption Studies for MOFs
| Simulation Method | Key Outputs | Purpose in MOF Research | Reference |
|---|---|---|---|
| Grand Canonical Monte Carlo (GCMC) | Adsorption isotherms, heat of adsorption, selectivity, binding site locations. | Predicting gas uptake capacity and understanding primary molecule-framework interactions. | acs.org |
| Molecular Dynamics (MD) | Diffusion coefficients, framework dynamics (e.g., breathing), transport pathways. | Investigating the movement of gas molecules within the framework and structural changes upon loading. | frontiersin.orgnih.gov |
| Density Functional Theory (DFT) | Interaction energies, electronic structure, partial charges. | Calculating accurate force field parameters and understanding the electronic nature of binding sites. | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
While the standard synthesis of 5-azidoisophthalic acid involves the diazotization of 5-aminoisophthalic acid, research is expanding into more advanced and versatile synthetic strategies. google.comsmolecule.com These emerging pathways are focused on creating complex derivative structures and incorporating the molecule into larger systems with greater efficiency and control.
A primary area of exploration is the use of in situ reactions, where this compound is used to generate more complex ligands directly within the reaction mixture. For example, the in situ hydrothermal reaction of this compound has been used to create 5-(4-carboxy-1H-1,2,3-triazol-1-yl)isophthalic acid, which was then used to synthesize novel coordination polymers. researchgate.netrsc.org This approach simplifies the synthetic process for creating elaborate structures.
Another significant avenue is the application of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). glenresearch.comnih.govorganic-chemistry.org This highly efficient and specific reaction allows the azide (B81097) group of this compound to be easily linked with alkyne-containing molecules. This method is central to creating dendrimers, polymers, and for the selective labeling of biomolecules. ontosight.aigoogle.com
Furthermore, Post-Synthetic Modification (PSM) represents a powerful strategy. rsc.orgescholarship.org In this approach, a foundational structure, such as a Metal-Organic Framework (MOF) or a porous coordination cage, is first synthesized using this compound as a linker. nih.govrsc.org Subsequently, the accessible azide groups within the stable framework are chemically modified. This allows for the introduction of new functional groups to tune the material's properties for specific applications like catalysis or gas separation, which would be difficult to achieve in a one-pot synthesis. rsc.orgnih.govrsc.orgnih.gov
Development of Advanced Functional Materials
This compound is a key building block for a variety of advanced functional materials, most notably Metal-Organic Frameworks (MOFs) and coordination polymers. jlu.edu.cnmdpi.com These materials are crystalline structures where metal ions are connected by organic ligands, in this case, the isophthalic acid derivative. The azide group provides an additional functional site that can be used to tune the material's properties or for post-synthetic modification.
Researchers have synthesized a wide array of these materials using this compound with various transition metals, leading to diverse structures and properties. For instance, coordination polymers with 1D chain and 2D network structures have been created with cobalt and manganese. jlu.edu.cn A series of metal-directed MOFs have been constructed with copper, cobalt, nickel, cadmium, manganese, and zinc, resulting in architectures ranging from 2D grids to complex 3D frameworks. rsc.org
A significant focus is on creating porous materials. Cobalt-based MOFs have been synthesized with 3-fold interpenetrating three-dimensional structures. rsc.orgresearchgate.net Porous coordination cages, which are discrete molecular assemblies, have also been created using this compound with cobalt and zirconium, forming unique "window" geometries. nih.govrsc.org These porous materials are prime candidates for applications in gas storage and separation. Specifically, certain copper and nickel-based MOFs have shown selective uptake of CO₂ over N₂, a property attributed to the nitrogen-rich azide groups lining the internal pores. rsc.org
The table below summarizes some of the advanced materials synthesized using this compound and their key findings.
| Material Type | Metal Ion(s) | Resulting Structure | Key Research Finding(s) |
| Coordination Polymers | Co, Mn | 1D chain and 2D network structures | Exhibit anti-ferromagnetic interactions. jlu.edu.cn |
| Metal-Organic Frameworks (MOFs) | Cu, Co, Ni, Cd, Mn, Zn | 2D grids to 3D frameworks | Selective CO₂ gas uptake; photocatalytic degradation of dyes; catalytic reduction of 4-nitrophenol (B140041). rsc.org |
| Metal-Organic Framework (MOF) | Co | 3D structure with 3-fold interpenetration | Nanoscale versions act as efficient photocatalysts for dye degradation. rsc.orgresearchgate.net |
| Metal-Organic Framework (MOF) | Al | CAU-10-N₃ | Acts as a fluorescent turn-on probe for H₂S detection. nih.gov |
| Porous Coordination Cages | Co, Zr | "Window" and tetrahedral geometries | Amenable to post-synthetic modification via click chemistry. nih.govrsc.org |
| Metal-Organic Framework (MOF) | Ni | --- | Functionalized via post-synthetic modification to create an efficient electrocatalyst for the hydrogen evolution reaction. rsc.org |
Integration with Emerging Technologies
The functional materials derived from this compound are being integrated into a range of emerging technologies, particularly in environmental sensing and remediation, catalysis, and biotechnology. ontosight.ainih.gov
In environmental applications , MOFs made from this compound are being developed as highly sensitive and selective sensors for pollutants. An aluminum-based MOF, CAU-10-N₃, functions as a fluorescent "turn-on" probe for hydrogen sulfide (B99878) (H₂S), with a detection limit of 2.65 μM. nih.gov This material shows a rapid response and can detect H₂S both in buffer solutions and within macrophage cells. nih.gov Similarly, nano-sized MOFs have been engineered for the selective detection and sequestration of carcinogenic Cr(VI) oxoanions from wastewater. acs.org Beyond sensing, these materials are also used for remediation. Cobalt-based MOFs have demonstrated impressive efficiency as photocatalysts for degrading toxic industrial dyes under visible light. rsc.orgresearchgate.net
In the field of catalysis , these materials serve as robust, heterogeneous catalysts that can be easily recovered and reused. researchgate.net A copper-based MOF derived from this compound has been shown to be an effective catalyst for the heterogeneous reduction of 4-nitrophenol to 4-aminophenol. rsc.org In another example, a nickel-based MOF was post-synthetically modified to create a highly efficient electrocatalyst for the hydrogen evolution reaction (HER), a key process for clean energy technologies. rsc.org
The versatility of this compound also extends to biotechnology and drug development . ontosight.ai The reactive azide group is ideal for bioconjugation, allowing for the selective labeling of biomolecules like proteins and nucleic acids through click chemistry. ontosight.ai Researchers are also exploring its use in creating prodrugs that can be activated under specific biological conditions. ontosight.ai Furthermore, a manganese-based nano-MOF has been synthesized and shown to act as a pro-oxidant anticancer agent, inducing cell death in a human triple-negative breast cancer cell line. acs.org
Multifunctional Systems Design
A significant trend in materials science is the design of single systems that can perform multiple tasks. This compound is an excellent building block for such multifunctional materials because its distinct functional groups (two carboxylates and one azide) can be leveraged to impart different properties.
Several research groups have successfully created materials with combined functionalities. For instance, a series of metal-directed MOFs demonstrated both selective gas adsorption and catalytic capabilities within the same framework. rsc.org A copper-based MOF showed selective CO₂ uptake and could also act as a heterogeneous catalyst for reducing 4-nitrophenol. rsc.org A cobalt-based analogue from the same study was an effective photocatalyst for degrading toxic dyes. rsc.org This demonstrates the potential to create a single material platform that can address both air and water pollution.
Another example is a zinc(II) coordination polymer that was designed to be multi-functional, exhibiting capabilities for luminescence sensing, amperometric sensing, and dye adsorption. jlu.edu.cn This integration of multiple sensing and remediation functions into one material is a key goal for creating efficient environmental technologies. Similarly, research on zinc-based coordination polymers has highlighted their versatile applications as sensors, catalysts, and even as potential treatments for infections and cancer. mdpi.com A manganese-based MOF was developed as a pro-oxidant nano-therapeutic that also induces G2/M arrest and apoptotic cell death, showcasing a combination of chemical and biological functions. acs.org
The design of these systems often involves a mixed-ligand approach, where this compound is combined with other organic ligands to build the final framework. This strategy allows for fine-tuning of the structure to optimize each of the desired functions. rsc.orgacs.org
Computational-Experimental Synergies for Rational Design
The development of new materials based on this compound is increasingly being accelerated by a powerful synergy between computational modeling and experimental synthesis. researchgate.net Computational studies, particularly those using Density Functional Theory (DFT), are employed to predict the properties and behaviors of these complex molecules and materials before they are ever created in a lab. researchgate.net
This approach provides deep insights into the structure-reactivity relationships of this compound and its derivatives. researchgate.net For example, computational studies have been used to decipher the ground-state reactivity and to predict the feasibility of interactions between these ligands and biomimetic systems, with the computational predictions later being validated by experimental results. researchgate.net Quantum chemical calculations can correlate a molecule's structure with its frontier molecular orbitals, helping to predict its suitability as a drug carrier. researchgate.net
In the rational design of functional materials, DFT calculations have been performed to understand the incredible affinity of certain MOFs for specific pollutants, such as Cr(VI) oxoanions, by modeling the host-guest interactions. acs.org This understanding is crucial for designing next-generation sensors and sequestration agents with even higher selectivity and efficiency. Similarly, computational studies are vital for investigating the gas sorption mechanisms in MOFs, helping to explain experimental observations of selective CO₂ uptake and guiding the design of new materials with optimized pore environments for gas separation and storage. rsc.org This interplay between prediction and validation allows for a more rational, efficient, and targeted approach to materials discovery, reducing the trial-and-error inherent in traditional experimental work. iitg.ac.in
Q & A
Q. What are the recommended methods for synthesizing 5-azidoisophthalic acid, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves diazotization and azide substitution of precursor compounds like 5-aminoisophthalic acid. Key steps include:
- Precursor selection : Use high-purity 5-aminoisophthalic acid to minimize side reactions .
- Reaction optimization : Adjust pH (acidic conditions favor diazotization) and temperature (0–5°C to control exothermic reactions) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>98% by GC) .
- Characterization : Confirm structure via -NMR (azide protons at δ 3.8–4.2 ppm) and FT-IR (azide stretch at ~2100 cm) .
Q. How should researchers handle safety risks associated with this compound?
Answer:
- Hazard mitigation : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .
- Storage : Store in airtight containers at 2–8°C to prevent azide degradation or moisture absorption .
- Emergency protocols : For spills, neutralize with dilute sodium bicarbonate and dispose via hazardous waste channels .
Q. What are the primary research applications of this compound in material science?
Answer: The compound’s azide group enables click chemistry (e.g., CuAAC reactions) for:
- Polymer functionalization : Crosslinking polymers via triazole formation .
- MOF synthesis : Azide-carboxylate coordination in metal-organic frameworks .
- Bioconjugation : Tagging biomolecules for imaging or drug delivery studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?
Answer: Discrepancies arise from azide stability and competing reaction pathways. Methodological approaches include:
Q. What experimental design principles ensure reproducibility in studies using this compound as a ligand?
Answer:
- Standardized protocols : Precisely document solvent ratios, stoichiometry, and degassing steps to avoid oxygen interference .
- Validation controls : Include blank reactions (without metal ions) to confirm ligand-specific effects .
- Data transparency : Publish raw NMR/IR spectra and crystallographic data in supplementary materials .
Q. How can researchers analyze the compound’s thermal degradation mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
